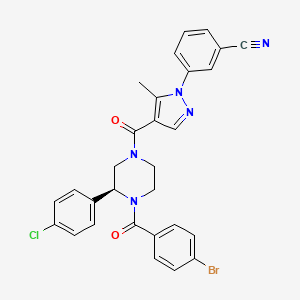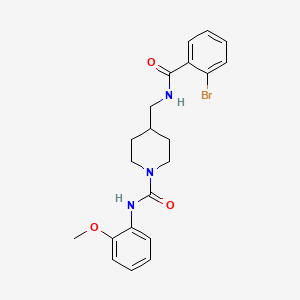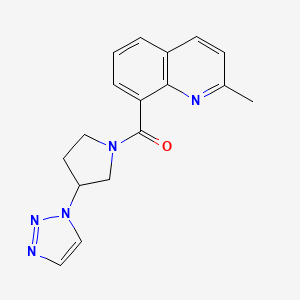
eIF4A3-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EIF4A3-IN-1, also known as compound 53a, is a selective eukaryotic initiation factor 4A3 (eIF4A3) inhibitor . It binds to a non-ATP binding site of eIF4A3 and shows significant cellular nonsense-mediated RNA decay (NMD) inhibition at 10 and 3 μM . It can be used as a probe for further study of eIF4A3, the exon junction complex (EJC), and NMD .
Chemical Reactions Analysis
EIF4A3-IN-1 is involved in the regulation of gene expression. It binds to a non-ATP binding site of eIF4A3 and shows significant cellular nonsense-mediated RNA decay (NMD) inhibition . Further details about its chemical reactions are not available in the retrieved sources.Applications De Recherche Scientifique
Role in Development and Disease
- Essentiality in Development and Cancer: The eIF4F complex, including eIF4A, plays a crucial role in normal development. Specifically, eIF4A1 is essential for viability in mice, while eIF4A2 is vital in spermatogenesis. Furthermore, reductions in eIF4E or eIF4A1 levels can protect against tumor development in a murine lymphoma model (Sénéchal et al., 2021).
Functional Diversity
- Different Functional Properties: eIF4A3, although part of the eIF4A family, shows distinct functional properties. For example, eIF4A3 is a part of the exon junction complex and is involved in RNA metabolism, including nonsense-mediated RNA decay, whereas eIF4A1 and eIF4A2 are more directly involved in translation initiation (Chan et al., 2004).
Interaction with Other Proteins
- Interactions with Other Proteins: eIF4A interacts with other proteins like eIF4E and eIF4G, forming a complex that mediates mRNA recruitment to ribosomes. These interactions are key in translation initiation (Imataka & Sonenberg, 1997).
Modulation and Regulation
- Regulation by Signal Transduction: The assembly and function of the eIF4F complex, which includes eIF4A, are dynamically regulated by intracellular signal transduction. This regulation affects the formation of translation initiation complexes (Dobrikov et al., 2012).
Potential as a Therapeutic Target
- Inhibition for Nonsense-Mediated mRNA Decay: Selective inhibition of eIF4A3 can suppress nonsense-mediated mRNA decay. This suggests potential therapeutic applications, particularly in diseases where altered RNA processing plays a role (Iwatani-Yoshihara et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-[4-[(3S)-4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carbonyl]-5-methylpyrazol-1-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23BrClN5O2/c1-19-26(17-33-36(19)25-4-2-3-20(15-25)16-32)29(38)34-13-14-35(28(37)22-5-9-23(30)10-6-22)27(18-34)21-7-11-24(31)12-8-21/h2-12,15,17,27H,13-14,18H2,1H3/t27-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGKKHWJYBQRIE-HHHXNRCGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)N3CCN(C(C3)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)N3CCN([C@H](C3)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23BrClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
eIF4A3-IN-1 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Amino-3-{methyl[(pyridin-4-yl)methyl]amino}propan-2-ol trihydrochloride](/img/structure/B2513846.png)




![2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2513852.png)
![1-(2-fluorobenzyl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2513853.png)
![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2513854.png)
![N-(3-chloro-4-methoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2513857.png)


![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2513865.png)